1-(1-Phenylethenyl)aziridine-2-carboxamide
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Overview
Description
1-(1-Phenylethenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridine-containing molecules Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethenyl)aziridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dichloromethane .
Industrial Production Methods: Industrial production of aziridine derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethenyl)aziridine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amino alcohols, amino ethers, and amino thiols.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides and reduction to yield amines.
Substitution Reactions: Substitution reactions can occur at the aziridine nitrogen or the phenylethenyl group, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Amino Alcohols: Formed from nucleophilic ring-opening with alcohols
Amino Ethers: Formed from nucleophilic ring-opening with ethers
Amino Thiols: Formed from nucleophilic ring-opening with thiols
Scientific Research Applications
1-(1-Phenylethenyl)aziridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Materials Science: Aziridine derivatives are used to functionalize polymers, enhancing their mechanical and chemical properties.
Biological Research: The compound is studied for its role in inhibiting protein disulfide isomerases, which are involved in protein folding and are potential targets for cancer therapy.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with thiol groups. This can inhibit the function of proteins such as protein disulfide isomerases, which are involved in protein folding and are overexpressed in cancer cells .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
N-(1-Phenylethyl)aziridine-2-carboxylate: Used in asymmetric synthesis as a chiral synthon.
2-Aziridinyl Ketones: Valuable building blocks for the synthesis of nitrogen-containing compounds.
Uniqueness: 1-(1-Phenylethenyl)aziridine-2-carboxamide is unique due to its phenylethenyl group, which provides additional reactivity and potential for functionalization compared to other aziridine derivatives. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
75985-03-4 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(1-phenylethenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-8(9-5-3-2-4-6-9)13-7-10(13)11(12)14/h2-6,10H,1,7H2,(H2,12,14) |
InChI Key |
XULGZBUNNIWHJT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)N2CC2C(=O)N |
Origin of Product |
United States |
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